![molecular formula C14H16N2O6S B1250097 (6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250097.png)
(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a natural product found in Streptomyces tokunonensis with data available.
Scientific Research Applications
Antibiotic Development
Research has identified this compound as part of new beta-lactam antibiotics, such as antibiotics PS-6 and PS-7. These compounds have been isolated from various Streptomyces species and have shown potential as antibacterial agents due to their unique structures and properties (Shibamoto et al., 1980). Similarly, carpetimycins C and D, also derived from Streptomyces sp., have structures related to this compound, underscoring its importance in developing new beta-lactam antibiotics (Nakayama et al., 1983).
Synthesis and Chemical Properties
The compound's synthesis and chemical properties have been a subject of study, contributing to the understanding of its pharmacological potential. For instance, research on the synthesis of 5,6-cis-carbapenems related to C-19393 H2, a compound structurally similar to (6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, provides insights into the methods of producing related beta-lactam antibiotics (Natsugari et al., 1983).
properties
Molecular Formula |
C14H16N2O6S |
---|---|
Molecular Weight |
340.35 g/mol |
IUPAC Name |
(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+ |
InChI Key |
KJQZKTFSANMFQJ-KDYKCUIDSA-N |
Isomeric SMILES |
C/C(=C\1/C2CC(=C(N2C1=O)C(=O)O)S(=O)/C=C/NC(=O)C)/CO |
Canonical SMILES |
CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO |
synonyms |
asparenomycin asparenomycin A asparenomycin B asparenomycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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